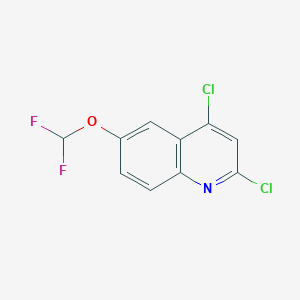

Quinoline, 2,4-dichloro-6-(difluoromethoxy)-

Übersicht

Beschreibung

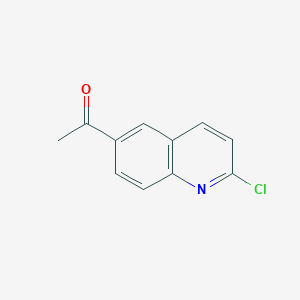

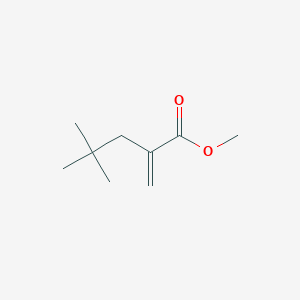

“Quinoline, 2,4-dichloro-6-(difluoromethoxy)-” is a chemical compound with the molecular formula C10H5Cl2F2NO . It’s a derivative of quinoline, a nitrogen-containing bicyclic compound .

Physical And Chemical Properties Analysis

The molecular weight of “Quinoline, 2,4-dichloro-6-(difluoromethoxy)-” is computed to be 266.05 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis Research on the crystal structures of quinoline derivatives, including variations with dichloro and difluoromethoxy substituents, has highlighted their significance in forming supramolecular arrangements through a combination of interactions like C–H⋯X, C–X⋯π, and π⋯π interactions. These interactions are crucial in generating cage-type and π(quinoline)⋯π(quinoline) dimeric motifs, which are important for understanding the solid-state chemistry of these compounds (de Souza et al., 2015).

Metal Cation Binding Quinoline derivatives have been studied for their binding properties towards metal cations, showcasing the potential for application in detecting and quantifying metal ions. Novel macrocycles incorporating quinoline moieties have shown selective fluorescent and colorimetric chemosensor capabilities for Cu(II), indicating their usefulness in environmental monitoring and analytical chemistry (Abel et al., 2016).

Src Kinase Inhibition Compounds with the quinoline structure, specifically 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines, have been identified as potent inhibitors of Src kinase activity. This activity suggests their potential in developing therapeutic agents targeting cancer and other diseases where Src kinase plays a crucial role (Boschelli et al., 2003).

Synthetic Applications The synthesis of quinoline derivatives via A3-coupling presents an efficient method for creating biologically active and industrially useful compounds. This methodology highlights the versatility and utility of quinoline structures in organic synthesis, offering routes to antimicrobial, anti-inflammatory, and anticonvulsant agents (Naidoo & Jeena, 2017).

Corrosion Inhibition Quinoline derivatives have demonstrated excellent corrosion inhibition properties on mild steel in hydrochloric acid solution. Their effectiveness as inhibitors, alongside the theoretical backing from density functional theory and molecular dynamic simulations, suggests their potential in materials science for protecting metals against corrosion (Lgaz et al., 2017).

Eigenschaften

IUPAC Name |

2,4-dichloro-6-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F2NO/c11-7-4-9(12)15-8-2-1-5(3-6(7)8)16-10(13)14/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKHRPURDYYXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline, 2,4-dichloro-6-(difluoromethoxy)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)

![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)

![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)